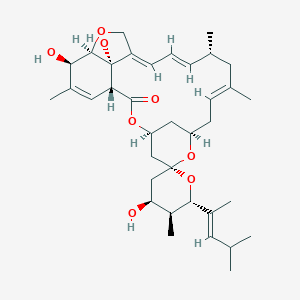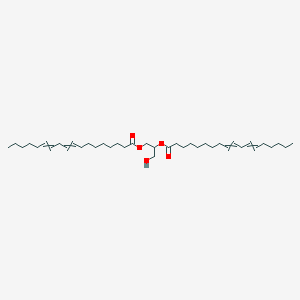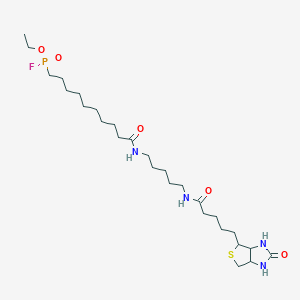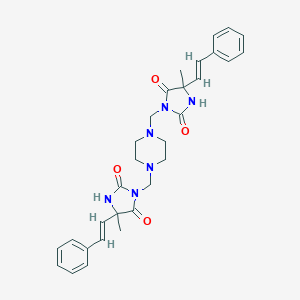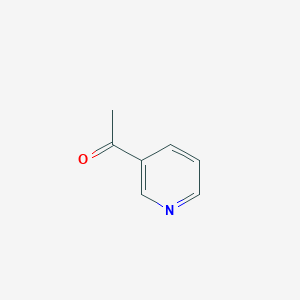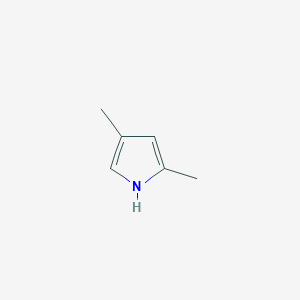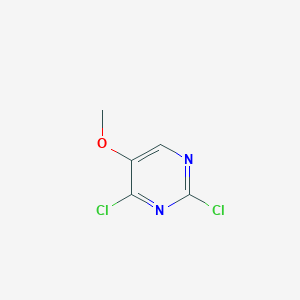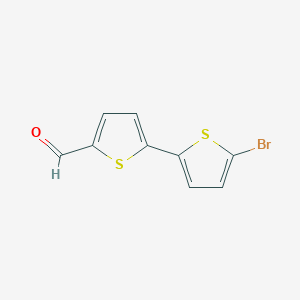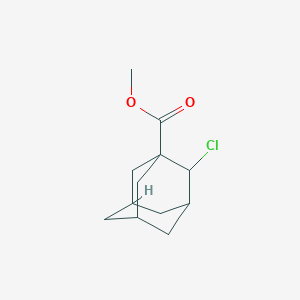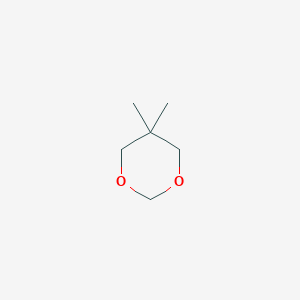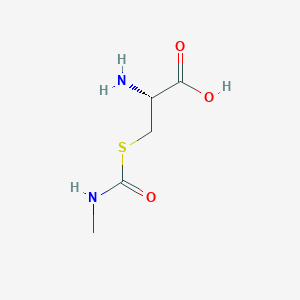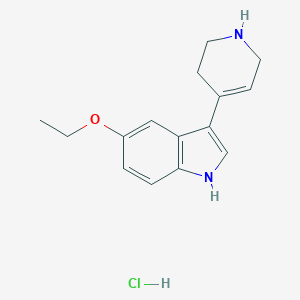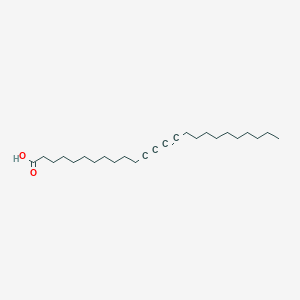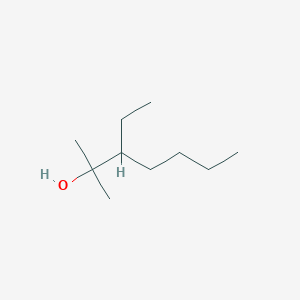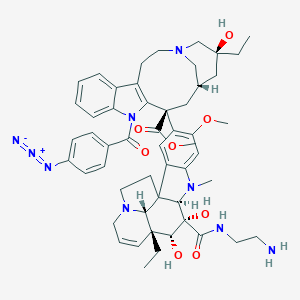
N-(4-Azidobenzoyl)-N'-beta-aminoethylvindesine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Azidobenzoyl)-N'-beta-aminoethylvindesine, commonly known as ABV, is a synthetic compound belonging to the vinca alkaloid family. It is a potent microtubule inhibitor that has been widely used in scientific research for its ability to disrupt cellular processes. ABV has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, advantages, limitations, and future directions have been extensively studied.
Mecanismo De Acción
ABV exerts its effect on cells by binding to tubulin, a protein that forms microtubules. It disrupts the formation and stability of microtubules, leading to cell cycle arrest and apoptosis. ABV also inhibits the transport of cellular components along microtubules, leading to disruption of intracellular processes.
Efectos Bioquímicos Y Fisiológicos
ABV has been shown to have a wide range of biochemical and physiological effects on cells. It inhibits cell growth and induces apoptosis by disrupting microtubule formation and stability. ABV also affects the transport of cellular components along microtubules, leading to disruption of intracellular processes. Additionally, ABV has been shown to inhibit the migration of cells, which may have implications in cancer metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
ABV has several advantages as a research tool. It is a potent microtubule inhibitor that can be used to study the role of microtubules in cellular processes. ABV is also relatively stable and has a long shelf life, making it a convenient tool for research. However, ABV has some limitations. It is toxic to cells at high concentrations, which may limit its use in certain experiments. Additionally, ABV is not selective in its effects on microtubules, which may complicate the interpretation of results.
Direcciones Futuras
There are several future directions for research on ABV. One area of research is the development of more selective microtubule inhibitors that can be used to study specific cellular processes. Another area of research is the use of ABV in combination with other drugs to enhance its effectiveness in cancer therapy. Additionally, the use of ABV in nanotechnology applications, such as drug delivery systems, is an area of active research.
Métodos De Síntesis
The synthesis of ABV involves the reaction of N-(4-aminobenzoyl)-N'-beta-aminoethylvindesine with sodium azide in the presence of a suitable solvent. The reaction is carried out under controlled conditions to ensure maximum yield and purity. Several modifications to the synthesis method have been made to improve the efficiency of the process.
Aplicaciones Científicas De Investigación
ABV has been used in various scientific research studies to investigate its effects on cellular processes. It has been shown to inhibit cell growth and induce apoptosis in cancer cells, making it a potential candidate for cancer therapy. ABV has also been used to study the role of microtubules in cellular processes such as mitosis, cell migration, and intracellular transport.
Propiedades
Número CAS |
103974-27-2 |
|---|---|
Nombre del producto |
N-(4-Azidobenzoyl)-N'-beta-aminoethylvindesine |
Fórmula molecular |
C52H63N9O8 |
Peso molecular |
942.1 g/mol |
Nombre IUPAC |
methyl (13S,15S,17S)-13-[(9R,10S,11R,12R,19R)-10-(2-aminoethylcarbamoyl)-12-ethyl-10,11-dihydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraen-4-yl]-11-(4-azidobenzoyl)-17-ethyl-17-hydroxy-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraene-13-carboxylate |
InChI |
InChI=1S/C52H63N9O8/c1-6-48(66)27-31-28-51(47(65)69-5,41-35(17-23-59(29-31)30-48)34-11-8-9-12-38(34)61(41)42(62)32-13-15-33(16-14-32)56-57-54)37-25-36-39(26-40(37)68-4)58(3)44-50(36)19-24-60-22-10-18-49(7-2,43(50)60)45(63)52(44,67)46(64)55-21-20-53/h8-16,18,25-26,31,43-45,63,66-67H,6-7,17,19-24,27-30,53H2,1-5H3,(H,55,64)/t31-,43+,44-,45-,48+,49-,50?,51+,52+/m1/s1 |
Clave InChI |
JGCLDPQQVPZGTK-NRUYZIJJSA-N |
SMILES isomérico |
CC[C@@]1(C[C@@H]2C[C@@](C3=C(CCN(C2)C1)C4=CC=CC=C4N3C(=O)C5=CC=C(C=C5)N=[N+]=[N-])(C6=C(C=C7C(=C6)C89CCN1[C@H]8[C@@](C=CC1)([C@H]([C@@]([C@@H]9N7C)(C(=O)NCCN)O)O)CC)OC)C(=O)OC)O |
SMILES |
CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3C(=O)C5=CC=C(C=C5)N=[N+]=[N-])(C6=C(C=C7C(=C6)C89CCN1C8C(C=CC1)(C(C(C9N7C)(C(=O)NCCN)O)O)CC)OC)C(=O)OC)O |
SMILES canónico |
CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3C(=O)C5=CC=C(C=C5)N=[N+]=[N-])(C6=C(C=C7C(=C6)C89CCN1C8C(C=CC1)(C(C(C9N7C)(C(=O)NCCN)O)O)CC)OC)C(=O)OC)O |
Sinónimos |
4-NABV N-(4-azidobenzoyl)-N'-(2-aminoethyl)vindesine N-(4-azidobenzoyl)-N'-beta-aminoethylvindesine N-(4-azidobenzoyl)-N'-beta-aminoethylvindesine, 3H-labeled NABV |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



